3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C11H13NO3S . It contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ether, 1 sulfonamide (thio-/dithio-), and 1 Oxirane .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been achieved via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This gram-scale cyclopropanation reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The this compound molecule contains a total of 29 atoms. There are 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Crystal and Molecular Structure Analysis : The compound "6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane" has been studied for its crystal and molecular structure using single-crystal x-ray diffraction, which helps in understanding the compound's physical and chemical properties (Trefonas & Sato, 1966).
Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines like "3-oxa-6-azabicyclo[3.1.1]heptane" and "6-oxa-3-azabicyclo[3.1.1]heptane" are important in medicinal chemistry research. They serve as morpholine isosteres, providing similar properties to morpholine, such as lipophilicity, and are used in the synthesis of various medicinal compounds (Walker, Eklov, & Bedore, 2012), (Wishka et al., 2011).
Nucleoside Synthesis : The compound plays a role in the synthesis of novel carbocyclic nucleosides, which are significant in pharmaceutical research, particularly in antiviral therapies (Ishikura et al., 2003).
Radical Cyclisation Studies : Studies have been conducted on the ring-opening reactions of some 6-oxa-1-azabicyclo[3.1.0]hexanes, which are crucial in understanding the chemical behavior of these compounds in various reactions (Black, Edwards, & Laaman, 1998).
Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against malaria-causing Plasmodium falciparum, showcasing the compound's potential in antimalarial drug development (Ningsanont et al., 2003).
Synthesis of Biologically Active Compounds : Azabicyclo[3.1.0]hexane-1-ols derived from this compound have been used as frameworks for the asymmetric synthesis of pharmacologically active products, illustrating its versatility in drug synthesis (Jida, Guillot, & Ollivier, 2007).
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-6-10-11(7-12)15-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYGCDFRJNHFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594063 | |
Record name | 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159555-66-5 | |
Record name | 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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